molecular formula C14H17NO3 B12615596 Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 921766-32-7

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B12615596
CAS No.: 921766-32-7
M. Wt: 247.29 g/mol
InChI Key: UIMXPCZRNLQWGP-UHFFFAOYSA-N
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Description

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a phenyl group, an ethenyl group, and a dimethyl-substituted oxazolidine ring. The molecular formula of this compound is C14H17NO3, and it has a molecular weight of approximately 247.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenyl group, an ethenyl group, and a dimethyl-substituted oxazolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other oxazolidine derivatives .

Properties

CAS No.

921766-32-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-4-11-10-17-14(2,3)15(11)13(16)18-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3

InChI Key

UIMXPCZRNLQWGP-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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